2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
Overview
Description
The compound “2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a carboxylic acid group (-COOH) and a phenyl ring with two chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring, the dichlorophenyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make it acidic, and the dichlorophenyl group could increase its lipophilicity .Scientific Research Applications
Synthesis and Characterization
Organotin(IV) Derivatives : A study by Ali et al. (2002) synthesized di- and triorganotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, characterized them through various instrumental techniques, and tested their antibacterial and antifungal activities, highlighting their biological significance (Saqib Ali et al., 2002).
Corrosion Inhibition : Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on certain thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, to predict their performances as corrosion inhibitors for iron, using density functional theory (DFT) calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Microwave-assisted Synthesis : Research on microwave-assisted synthesis techniques for producing heterocyclic dicarboxylic acids, including 1,3-thiazole derivatives, demonstrated an environmentally benign approach yielding compounds with promising antibacterial and antifungal activity (V. Dabholkar & S. Parab, 2011).
Biological Applications
Antifungal and Antibacterial Drugs : The development of dicarboxylic acid derivatives of 1,3,4-thiadiazines and thiazoles via microwave-induced techniques showed significant antibacterial and antifungal activity, suggesting their potential as novel drug candidates (V. Dabholkar & S. Parab, 2011).
Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed certain anti-tobacco mosaic virus activity, indicating their potential use in controlling viral infections (Zhuo Chen et al., 2010).
Environmental Sensing
- Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) constructed thiophene-based MOFs that exhibited efficient luminescent sensory materials highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI), demonstrating potential applications in environmental monitoring and remediation (Yang Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJCNIMRNBFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372513 | |
Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257876-07-6 | |
Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 257876-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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